
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride, also known as ANBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANBP is a nitrosothiol-modifying agent that can be used to modify proteins and other biomolecules.
Scientific Research Applications
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and redox signaling pathways. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can be used to selectively modify cysteine residues in proteins, which can affect their activity and function. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has also been used to study the role of nitric oxide in cellular signaling and the regulation of protein function.
Mechanism Of Action
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride modifies cysteine residues in proteins by forming a nitrosothiol adduct. This modification can affect the activity and function of the protein, as well as its interactions with other biomolecules. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also react with other thiols in the cell, such as glutathione, which can affect cellular redox balance and signaling pathways.
Biochemical And Physiological Effects
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has been shown to have a variety of biochemical and physiological effects in cells and tissues. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can affect protein activity and function, as well as cellular redox balance and signaling pathways. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects in animal models.
Advantages And Limitations For Lab Experiments
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride is also selective for cysteine residues in proteins, which allows for specific modifications and studies of protein function. However, 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also react with other thiols in the cell, which can complicate interpretation of results. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride. One area of interest is the development of new analogs and derivatives of 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride with improved selectivity and potency. Another area of interest is the application of 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride in studies of redox signaling and oxidative stress in disease states, such as cancer and neurodegenerative disorders. Additionally, 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride may have potential as a therapeutic agent for these and other diseases, although further research is needed to explore this possibility.
Synthesis Methods
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can be synthesized by reacting 3-nitropyridine with 4-(aminooxy)butyl dithiothreitol (DTT) in the presence of hydrochloric acid. The resulting compound can be purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
properties
CAS RN |
126218-45-9 |
|---|---|
Product Name |
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride |
Molecular Formula |
C9H14ClN3O3S2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
O-[4-[(3-nitropyridin-2-yl)disulfanyl]butyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O3S2.ClH/c10-15-6-1-2-7-16-17-9-8(12(13)14)4-3-5-11-9;/h3-5H,1-2,6-7,10H2;1H |
InChI Key |
UNOOLDGJPZUNAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SSCCCCON)[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC(=C(N=C1)SSCCCCON)[N+](=O)[O-].Cl |
synonyms |
1-(aminooxy)-4-((3-nitro-2-pyridyl)dithio)butane 1-ANPDB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



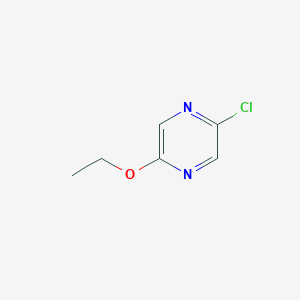
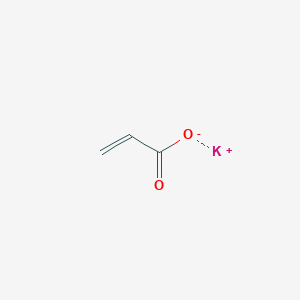


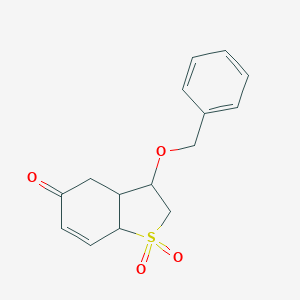
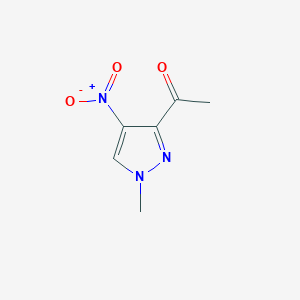

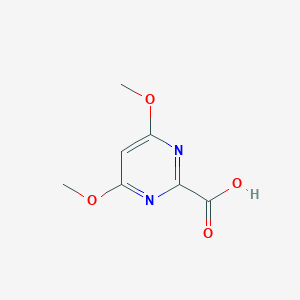

![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
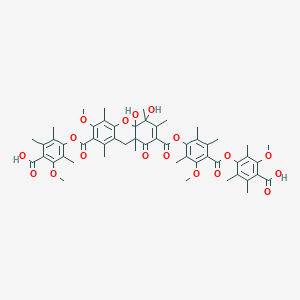
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)